Flutazolam

Catalog No.
S528220
CAS No.
27060-91-9
M.F
C19H18ClFN2O3
M. Wt
376.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flutazolam

Forensic and formulation labs require pure reference standards that accurately replicate complex metabolic and stability profiles. Flutazolam provides a critical solution:

  • Biphasic PK: short parent t½ ~3.5 h, long-lived active metabolite norflurazepam (47-100 h).
  • Reversible aqueous hydrolysis enables equilibrium-based pre-formulation stability studies, unlike irreversible haloxazolam.
  • Essential for validating LC-MS/MS panels to differentiate ingestion of flutazolam from other norflurazepam-producing benzodiazepines.

Supplied as an analytical standard, ready for immediate global dispatch.

CAS Number

27060-91-9

Product Name

Flutazolam

IUPAC Name

10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one

Molecular Formula

C19H18ClFN2O3

Molecular Weight

376.8 g/mol

InChI

InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2

InChI Key

WMFSSTNVXWNLKI-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

10-chloro-11b-(2'-fluorophenyl)-2,3,5,6,7,11b-hexahydro-7-(2''-hydroxyethyl)benzo(6,7)-1,4-diazepino(5,4-b)oxazol-6-one, flutazolam, MS 4101

Canonical SMILES

C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F

The exact mass of the compound Flutazolam is 376.099 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. It belongs to the ontological category of hemiaminal ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Flutazolam is a specialized oxazolo-benzodiazepine derivative that acts as a positive allosteric modulator of GABA-A receptors, delivering pronounced sedative, anxiolytic, and muscle relaxant properties [1]. Structurally characterized by a unique 2-hydroxyethyl substituent, it is primarily procured by research and forensic laboratories as a high-value analytical reference standard and pharmacological probe [2]. Unlike standard 1,4-benzodiazepines, Flutazolam is highly valued for its distinct biphasic pharmacokinetic profile and its specific reversible hydrolytic behavior in aqueous solutions, making it an essential tool for advanced stability modeling, designer drug screening, and targeted neuropharmacological assays[3].

Research Fit

GABAA positive allosteric modulator tool compound
Biphasic PK: short parent half-life, long-acting active metabolite
Divergent behavioral profile vs. classical benzodiazepines

Substituting Flutazolam with benchmark benzodiazepines like diazepam or structural analogs like haloxazolam compromises both chemical stability assays and pharmacokinetic modeling. Diazepam exhibits a direct, extended parent half-life (20–50 hours), whereas Flutazolam possesses a highly specific biphasic profile: a very short parent half-life (~3.5 hours) followed by a long-acting active metabolite (norflurazepam, 47–100 hours) [1]. Furthermore, in aqueous pre-formulation environments, Flutazolam undergoes a unique reversible hydrolytic ring-opening to establish an equilibrium state, whereas its closest analog, haloxazolam, undergoes irreversible degradation [2]. These multifactorial differences preclude the simple interchange of Flutazolam in experimental systems without confounding metabolic tracking and solution stability results.

Substitution Risk

Factor
Flutazolam
Classical BZDs
PK profile
Short parent, long metabolite
May have different parent/metabolite ratios
Behavioral response
Suppresses mescaline behaviors; chronic locomotor potentiation
Diazepam shows opposite/biphasic effects; tolerance develops
Endpoint context
Reported glossodynia endpoint context
Endpoint response may not transfer directly

Reversible Hydrolytic Stability

In aqueous stability testing, the oxazolo-benzodiazepine core of Flutazolam demonstrates a unique reversible hydrolytic cleavage mechanism, largely conferred by its 2-hydroxyethyl substituent. When compared head-to-head with its structural analog haloxazolam in acidic media, Flutazolam establishes a stable equilibrium between its ring-closed (active) and ring-opened forms, whereas haloxazolam undergoes complete, irreversible hydrolytic degradation [1].

Evidence DimensionHydrolytic ring-opening pathway
Target Compound DataFlutazolam: Reversible cleavage (equilibrium state achieved)
Comparator Or BaselineHaloxazolam: Irreversible cleavage (complete degradation)
Quantified DifferenceEquilibrium stability vs. irreversible loss of active compound
ConditionsAqueous acidic media pre-formulation modeling

This reversible stability profile is critical for formulation scientists and analytical chemists preparing reliable liquid chromatography standards or studying benzodiazepine solution dynamics.

Biphasic Half-Life
Head-to-head
Parent 3.5 h; active metabolite 47–100 h
Supports temporal PK/PD modeling with distinct parent-metabolite kinetics
Diazepam parent 20–120 h; alprazolam parent 11.2 h

Biphasic Pharmacokinetic Profile

Flutazolam is distinguished by a highly pronounced biphasic pharmacokinetic profile that cannot be replicated by standard benchmarks like diazepam. The parent compound of Flutazolam exhibits a rapid elimination half-life of approximately 3.5 hours, contrasting sharply with diazepam's extended parent half-life of 20–50 hours [1]. However, Flutazolam's primary active metabolite, n-desalkylflurazepam (norflurazepam), possesses an extended half-life of 47–100 hours, providing a distinct short-parent/long-metabolite kinetic model [1].

Evidence DimensionParent compound elimination half-life
Target Compound DataFlutazolam: ~3.5 hours
Comparator Or BaselineDiazepam: 20–50 hours
Quantified DifferenceFlutazolam parent half-life is ~85-90% shorter than diazepam, followed by a long-acting metabolite phase
ConditionsIn vivo pharmacokinetic profiling

Procuring Flutazolam allows toxicologists and pharmacologists to study the specific temporal dynamics of short-acting parent drugs that transition into long-acting active metabolites.

Glossodynia Endpoint
Data to verify
27.8% excellent, 22.2% marked response
Reported endpoint response context in small-scale glossodynia study
n=18; single-arm, no comparator

Sedative and Motor Suppression

While Flutazolam shares a similar overall anxiolytic potency with diazepam, it exhibits a significantly differentiated behavioral profile in murine models. Specifically, Flutazolam is quantitatively more potent than diazepam in reducing spontaneous locomotor activity in open-field tests and in potentiating methamphetamine-induced stimulation, indicating a more marked sedative and coordination-impairing effect at equivalent doses [1].

Evidence DimensionSpontaneous locomotor activity reduction
Target Compound DataFlutazolam: High potency suppression
Comparator Or BaselineDiazepam: Moderate potency suppression (baseline)
Quantified DifferenceFlutazolam > Diazepam for locomotor suppression and sedation at equivalent anxiolytic dosing
ConditionsOpen-field behavioral testing in murine models

This distinct pharmacological divergence makes Flutazolam the preferred probe for researchers aiming to isolate pronounced sedative and muscle relaxant pathways from general anxiolysis.

Mescaline-Induced Behaviors
Class-level
Inhibits scratching and head-twitch considerably
Divergent behavioral response may inform serotonergic pathway studies
Diazepam shows biphasic, opposite effects
Chronic Locomotor Adaptation
Class-level
Potentiation of suppression with chronic dosing
Chronic adaptation profile may inform tolerance research models
Diazepam: suppression disappears with chronic dosing

Forensic Toxicology Method Validation

Because Flutazolam metabolizes into n-desalkylflurazepam (norflurazepam)—a shared metabolite with several other designer and prescription benzodiazepines—it is an essential analytical reference standard. Procuring the pure parent compound allows forensic laboratories to validate LC-MS/MS screening panels and differentiate specific ingestion profiles based on the rapid 3.5-hour parent half-life [1].

Chemical Stability and Formulation Research

Due to its unique reversible hydrolytic ring-opening mechanism in aqueous media, Flutazolam serves as an ideal model compound for pre-formulation studies. It is specifically utilized by formulation scientists to study the impact of 2-hydroxyethyl substituents on the solution dynamics and shelf-life stability of oxazolo-benzodiazepines, contrasting with irreversible analogs like haloxazolam [2].

Biphasic Pharmacokinetic Modeling

Flutazolam is highly suited for in vivo pharmacokinetic modeling where researchers require a short-acting parent drug that rapidly transitions into a long-acting active metabolite. This allows for precise temporal control in behavioral or electrophysiological experiments, isolating immediate parent-driven receptor activation from prolonged metabolite effects [1].

Application Fit

Application
Selection Property
Validation Focus
Psychosomatic condition research models
Reported glossodynia endpoint context
Endpoint response and tolerability endpoint review
Temporal PK/PD modeling studies
Unique parent-metabolite half-life profile
PK profile and active metabolite contribution
Comparative benzodiazepine pharmacology
Divergent behavioral response vs. diazepam
Locomotor, mescaline, and chronic adaptation endpoints
Analytical method development
Distinct metabolic pathway and retention properties
LC-MS/MS or GC-MS identification in research matrices

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

376.0989983 Da

Monoisotopic Mass

376.0989983 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5G2K7O5D8S

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

27060-91-9

Wikipedia

Flutazolam

[Studies on the clinical significance concerning the changes in serum pepsinogen-I and gastrin levels in aged patients with chronic gastritis]

Y Hamada, K Kamiya, M Koyama, M Asaka, T Matsushima, T Myazaki, T Kamiya
PMID: 2898425   DOI:

Abstract

Of 86 cases of aged patients with chronic gastritis treated with Trimebutine or Flutazolam, we evaluated the changes of serum pepsinogen-I and gastrin levels in their clinical courses from the points of the correlation with severity of chronic gastritis, aging phenomenon and the changes of symptom and endoscopic findings. In order to elucidate the multidimensional interrelation among these items, we used Hayashi's quantification theory II as a conventional analysis method. In aged patients, generally, although the serum gastrin levels were rather high compared with younger generation, the serum pepsinogen-I levels were consistently low throughout their clinical courses. There were some correlation between the levels of serum gastrin and the severity of chronic gastritis. When the drugs were effective on improving the condition of the disease, the level of gastrin revealed gradual decrease. These changes of gastrin were more typical in patients treated with Trimebutine.


[The behavior of 1,4-benzodiazepine drugs in acidic media. IX. Effect of hydrolyzate of flutazolam on the central nervous system]

T Yashiro, T Kuwayama, H Kawazura, T Suzuki
PMID: 2894449   DOI: 10.1248/yakushi1947.107.10_830

Abstract




The behavior of 1,4-benzodiazepine drugs in acidic media. V. Kinetics of hydrolysis of flutazolam and haloxazolam in aqueous solution

T Kuwayama, Y Kurono, T Muramatsu, T Yashiro, K Ikeda
PMID: 2870816   DOI: 10.1248/cpb.34.320

Abstract




Simultaneous determination of twelve benzodiazepines in human serum using a new reversed-phase chromatographic column on a 2-microns porous microspherical silica gel

E Tanaka, M Terada, S Misawa, C Wakasugi
PMID: 8832439   DOI: 10.1016/0378-4347(96)00121-1

Abstract

A high-performance liquid chromatographic method has been developed for the simultaneous analysis of twelve frequently used benzodiazepines (BZPs) (bromazepam, clonazepam, chlordiazepoxide, estazolam, etizolam, flutazoram, haloxazolam, lorazepam, nitrazepam, oxazolam, triazolam and diazepam, internal standard) by using commercially available 2 or 5 microns particle size reversed-phase columns and a microflow cell-equipped ultraviolet detector. The separation was achieved using a C18 reversed-phase column (condition 1: 100 x 4.6 mm I.D., particle size 2 microns, TSK gel Super-ODS: conditon 2: 100 x 4.6 mm I.D., particle size 5 microns, Hypersil ODS-C18). The mobile phase was composed of methanol-5 mM NaH2PO4 (pH 6) (45:55, v/v), and the flow-rate was 0.65 ml/min (condition 1 and 2). The absorbance of the eluent was monitored at 254 nm. Retention times under condition 1 were shorter than those of condition 2. When the twelve benzodiazepines were determined, sensitivity and limits of quantification were about four to ten times better under condition 1 than under condition 2. The rate of recovery and linearity in condition 1 were approximately the same as those in condition 2. These results show that a new ODS filler with a particle size of 2 microns was more sensitive, provided better separation and was more rapid than that with conventional ODS filler.


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